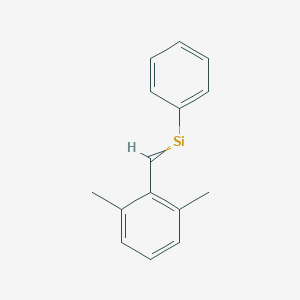![molecular formula C13H15F3O3S B12609683 Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647856-04-0](/img/structure/B12609683.png)
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid .
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-[(trifluoromethyl)sulphanyl]benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate stands out due to the presence of both a methoxy and a propyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the trifluoromethyl group provides a unique set of properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
647856-04-0 |
|---|---|
Molekularformel |
C13H15F3O3S |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
methyl 4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C13H15F3O3S/c1-4-5-8-6-9(12(17)19-3)7-10(11(8)18-2)20-13(14,15)16/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
XTXXYQWAXKRBKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
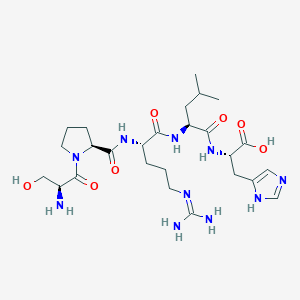

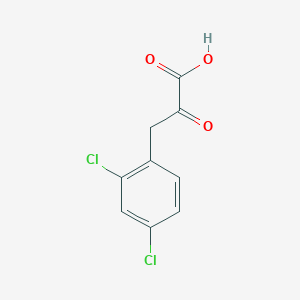
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
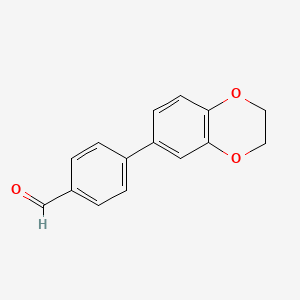
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
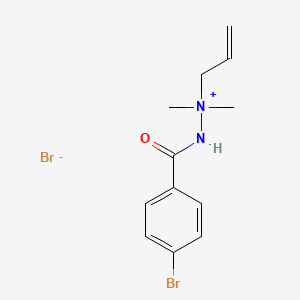
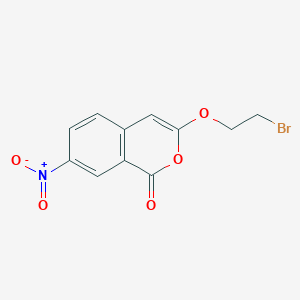
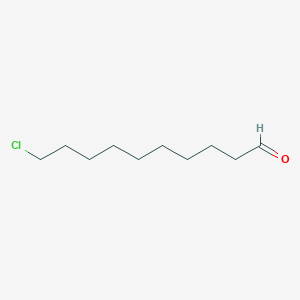
![Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12609687.png)
